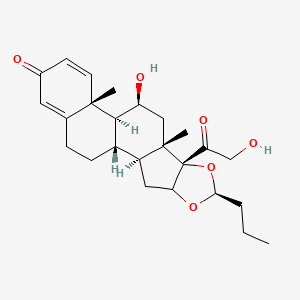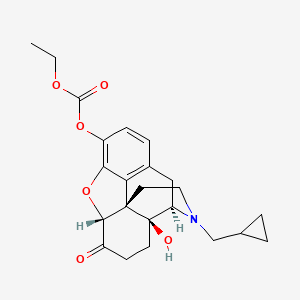![molecular formula C11H19FN2O B13410010 2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone CAS No. 76825-94-0](/img/structure/B13410010.png)
2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorine atom, a piperazine ring, and a 3-methyl-2-buten-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone typically involves the reaction of 2-fluoroacetophenone with 1-(3-methyl-2-buten-1-yl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom and piperazine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-2-buten-1-yl)piperazine
- 2-Fluoroacetophenone
- 1-(2-Fluoroethyl)piperazine
Uniqueness
2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone is unique due to the presence of both a fluorine atom and a 3-methyl-2-buten-1-yl substituent on the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
76825-94-0 |
|---|---|
Molecular Formula |
C11H19FN2O |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2-fluoro-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C11H19FN2O/c1-10(2)3-4-13-5-7-14(8-6-13)11(15)9-12/h3H,4-9H2,1-2H3 |
InChI Key |
FXFZVGONUOFJJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1CCN(CC1)C(=O)CF)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


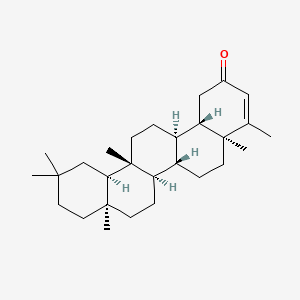

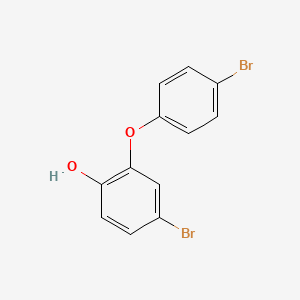
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)
![[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)

![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)

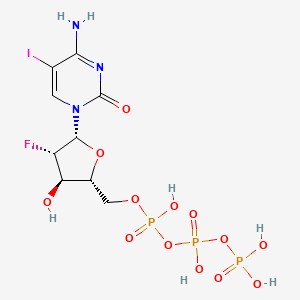
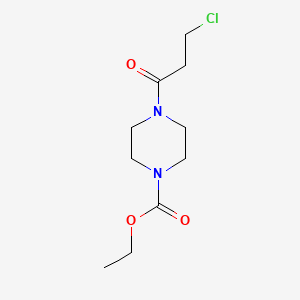
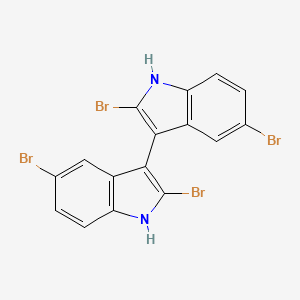
![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
